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molecular formula C17H20N2O3S B8502991 1-(4-Hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine

1-(4-Hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine

Cat. No. B8502991
M. Wt: 332.4 g/mol
InChI Key: VSSNPWNMPBQILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04503055

Procedure details

To a stirred mixture of 15.5 parts of 4-(1-piperazinyl)phenol dihydrobromide, 40 parts of ethanol and 75 parts of water are added 15.2 parts of 4-methylbenzenesulfonyl chloride and stirring is continued for 30 minutes at room temperature. Then there are added portionwise 12.6 parts of sodium hydrogen carbonate at 0° C. Upon completion, stirring is continued overnight at room temperature. The precipitated product is filtered off and taken up in alkaline water. The mixture is filtered over hyflo and the filtrate is acidified with acetic acid. The precipitated product is filtered off and taken up in water. The free base is liberated in the conventional manner with a sodium hydroxide solution. The whole is filtered over hyflo and the filtrate is acidified with acetic acid. The precipitated product is filtered off and dried, yielding 4.8 parts of 1-(4-hydroxyphenyl)-4-(4-methylphenylsulfonyl)piperazine; mp. 193.1° C.
[Compound]
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(1-piperazinyl)phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br.[N:3]1([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(O)C.[CH3:19][C:20]1[CH:25]=[CH:24][C:23]([S:26](Cl)(=[O:28])=[O:27])=[CH:22][CH:21]=1.C(=O)([O-])O.[Na+]>O>[OH:15][C:12]1[CH:11]=[CH:10][C:9]([N:3]2[CH2:4][CH2:5][N:6]([S:26]([C:23]3[CH:24]=[CH:25][C:20]([CH3:19])=[CH:21][CH:22]=3)(=[O:28])=[O:27])[CH2:7][CH2:8]2)=[CH:14][CH:13]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-(1-piperazinyl)phenol dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.N1(CCNCC1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Upon completion, stirring
WAIT
Type
WAIT
Details
is continued overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over hyflo
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
FILTRATION
Type
FILTRATION
Details
The whole is filtered over hyflo
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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